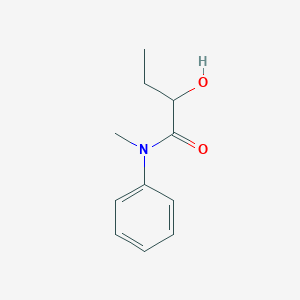

2-Hydroxy-N-methyl-N-phenylbutanamide

Description

Properties

CAS No. |

143131-60-6 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-hydroxy-N-methyl-N-phenylbutanamide |

InChI |

InChI=1S/C11H15NO2/c1-3-10(13)11(14)12(2)9-7-5-4-6-8-9/h4-8,10,13H,3H2,1-2H3 |

InChI Key |

YQSAYBQEFBMPHT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)N(C)C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Procedure Overview

Key Steps

- α-Hydroxylation : The ketone is treated with PhI(OCOCF₃)₂ and NaOH in methanol. The hypervalent iodine reagent facilitates electrophilic oxygen transfer, forming a hemiacetal intermediate.

- Acid Workup : The intermediate undergoes β-acetalization or cyclization under acidic conditions (e.g., H₂SO₄), yielding the hydroxylated product.

| Parameter | Value | Source |

|---|---|---|

| Yield | 77% (for analogous compound) | |

| Reaction Time | 1 hour | |

| Solvent | Methanol | |

| Temperature | 25°C |

Advantages : High regioselectivity for α-hydroxylation.

Limitations : Requires careful control of reaction conditions to avoid over-oxidation.

Cyclization of Sulfenylated Intermediates

This approach involves sulfenylation of acetoacetanilide derivatives followed by cyclization to form the hydroxyamide.

Procedure Overview

Key Steps

- Sulfenylation : Acetoacetanilide reacts with di-(2-hydroxyethyl)disulfide in basic conditions to form a sulfenylated intermediate.

- Cyclization : The intermediate undergoes acid-catalyzed cyclization (e.g., p-toluenesulfonic acid) at 75–80°C under vacuum, removing water via Dean-Stark traps.

| Parameter | Value | Source |

|---|---|---|

| Yield | 64.3–64.5% | |

| Reaction Time | 3.5 hours | |

| Solvent | Toluene | |

| Temperature | 75–80°C |

Advantages : Scalable and efficient for bulk synthesis.

Limitations : Requires careful monitoring of water removal during cyclization.

Kinetic Resolution of Racemic Hydroxyamides

This method isolates enantiomerically pure 2-hydroxy-N-methyl-N-phenylbutanamide from racemic mixtures using chiral catalysts.

Procedure Overview

Key Steps

- Resolution : The racemic mixture reacts with diphenylacetic acid in the presence of a chiral catalyst. The reaction selectively acetylates one enantiomer, enabling separation via chromatography.

| Parameter | Value | Source |

|---|---|---|

| Yield | Not explicitly stated | |

| Reaction Time | 24 hours | |

| Solvent | Et₂O | |

| Temperature | Room temperature |

Advantages : Produces enantiomerically pure product.

Limitations : Requires access to chiral catalysts and may have low throughput.

Stepwise Amide Bond Formation and Hydroxylation

This route involves synthesizing the amide backbone first, followed by hydroxylation at the 2-position.

Procedure Overview

Key Steps

- Amide Formation : Butyryl chloride reacts with N-methylaniline in the presence of DMAP and triethylamine to form N-methyl-N-phenylbutanamide.

- Hydroxylation : Subsequent hydroxylation (e.g., using PhI(OCOCF₃)₂) introduces the hydroxyl group.

| Parameter | Value | Source |

|---|---|---|

| Yield | 80% (for amide formation) | |

| Reaction Time | 16 hours | |

| Solvent | CH₂Cl₂ | |

| Temperature | 0°C to room temperature |

Advantages : High yield in amide formation.

Limitations : Hydroxylation step may require optimization for regioselectivity.

One-Pot Synthesis via α-Hydroxylation and Cyclization

This method combines hydroxylation and cyclization in a single step, streamlining the synthesis.

Procedure Overview

Key Steps

- Hydroxylation : α-Hydroxylation of the ketone generates a hydroxylated intermediate.

- Cyclization : H₂SO₄ promotes intramolecular cyclization, forming the hydroxyamide.

| Parameter | Value | Source |

|---|---|---|

| Yield | Not explicitly stated | |

| Reaction Time | 1 hour (hydroxylation) + reflux | |

| Solvent | Methanol | |

| Temperature | 25°C (hydroxylation); reflux |

Advantages : Simplified workflow.

Limitations : Requires precise control of acid concentration.

Grignard Reagent-Mediated Hydroxylation

This method introduces the hydroxyl group via Grignard reagents, though direct applications to this compound are less documented.

Procedure Overview

Key Steps

- Grignard Addition : The ketone reacts with a Grignard reagent to form an alcoholate intermediate.

- Oxidation : Quenching with H₂O₂ introduces the hydroxyl group.

| Parameter | Value | Source |

|---|---|---|

| Yield | Not explicitly stated | |

| Reaction Time | 2 hours | |

| Solvent | THF | |

| Temperature | 0°C to room temperature |

Advantages : Versatile for introducing hydroxyl groups.

Limitations : Potential side reactions and stoichiometric control challenges.

Comparative Analysis of Methods

| Method | Yield | Scalability | Regioselectivity | Complexity |

|---|---|---|---|---|

| Oxidative α-Hydroxylation | High | Moderate | High | Moderate |

| Cyclization of Sulfenylates | High | High | Moderate | Moderate |

| Kinetic Resolution | Moderate | Low | High | High |

| Stepwise Amide Formation | High | High | Moderate | Low |

| One-Pot Synthesis | Moderate | Moderate | Moderate | Moderate |

| Grignard-Mediated | Moderate | Moderate | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-methyl-N-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Analgesic Properties:

Research indicates that derivatives of 2-hydroxy-N-methyl-N-phenylbutanamide exhibit analgesic effects similar to those of traditional opioids. For instance, studies on synthetic opioids have shown that modifications to the structure can enhance their potency and selectivity for opioid receptors, making them potential candidates for pain management therapies .

2. Anticancer Activity:

Compounds structurally related to this compound have been evaluated for anticancer activity. The presence of the hydroxyl group is believed to contribute to the modulation of cell signaling pathways involved in cancer progression. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .

Organic Synthesis Applications

1. Asymmetric Synthesis:

The compound serves as a chiral building block in asymmetric synthesis. Its application in kinetic resolution processes allows for the production of optically active compounds with high enantiomeric purity. For example, studies have shown that using this compound in combination with chiral catalysts can yield significant selectivity in the formation of desired products .

2. Tandem Reactions:

Recent developments have highlighted the use of this compound in tandem reactions, such as oxidative α-hydroxylation and β-acetalization. These reactions facilitate the synthesis of complex molecules from simpler precursors, demonstrating the compound's versatility in synthetic organic chemistry. Yields reported range from moderate to good, indicating its effectiveness in multi-step processes .

Analytical Applications

1. Reference Standard:

Due to its well-defined chemical structure, this compound is often utilized as a reference standard in analytical chemistry. Its stability and distinct spectral properties make it suitable for calibration in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) analyses .

2. Metabolic Studies:

The compound has been employed in metabolic studies to investigate its degradation pathways and metabolic stability. Such studies are crucial for understanding how similar compounds behave in biological systems and can inform the design of safer pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-methyl-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biological processes, leading to its observed effects .

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural similarities with several amide derivatives, differing primarily in substituent groups and backbone modifications:

Key Observations :

- Polarity and Solubility: The hydroxy group in this compound enhances polarity compared to non-hydroxylated analogs (e.g., N-(3-methylphenyl)-2-phenylbutanamide), likely improving aqueous solubility .

- Reactivity : The N,O-bidentate structure in ’s compound enables metal coordination, a feature absent in the target compound due to its single hydroxy group. However, the target’s hydroxy group may still participate in acid-base or catalytic reactions .

- Electronic Effects : Nitro-substituted analogs () exhibit electron-withdrawing effects, contrasting with the electron-donating methyl and phenyl groups in the target compound, which could influence reactivity in substitution or coupling reactions .

Pharmacological and Industrial Relevance

- Bioactivity: While highlights anti-inflammatory and analgesic activities in phenoxy acetamide derivatives, the target compound’s hydroxy group could modulate similar bioactivity through hydrogen bonding with biological targets .

- Industrial Use : Nitro-substituted butanamides () are likely intermediates in dye or polymer synthesis, whereas the target compound’s hydroxy group may suit applications in green chemistry or catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.